

A Comparative Guide to CRAC Channel Inhibitors: RO2959 Monohydrochloride and Alternatives

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B3182163

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Calcium Release-Activated Calcium (CRAC) channel inhibitor, **RO2959 monohydrochloride**, with other notable CRAC inhibitors. The objective is to offer a clear, data-driven cross-validation of their performance based on available experimental evidence.

Introduction to CRAC Channels and Their Inhibition

Calcium Release-Activated Calcium (CRAC) channels are pivotal in mediating store-operated calcium entry (SOCE), a fundamental process for intracellular calcium signaling. This signaling pathway is integral to a multitude of cellular functions, including gene expression, cell proliferation, and immune responses. The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum, which act as calcium sensors, and the Orai proteins that form the channel pore in the plasma membrane. Dysregulation of CRAC channel activity has been implicated in various pathologies, making them a significant target for therapeutic intervention. This guide focuses on the comparative efficacy of several small molecule inhibitors targeting this critical pathway.

Quantitative Comparison of CRAC Channel Inhibitors

The inhibitory potency of **RO2959 monohydrochloride** and other CRAC channel inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC₅₀). The following

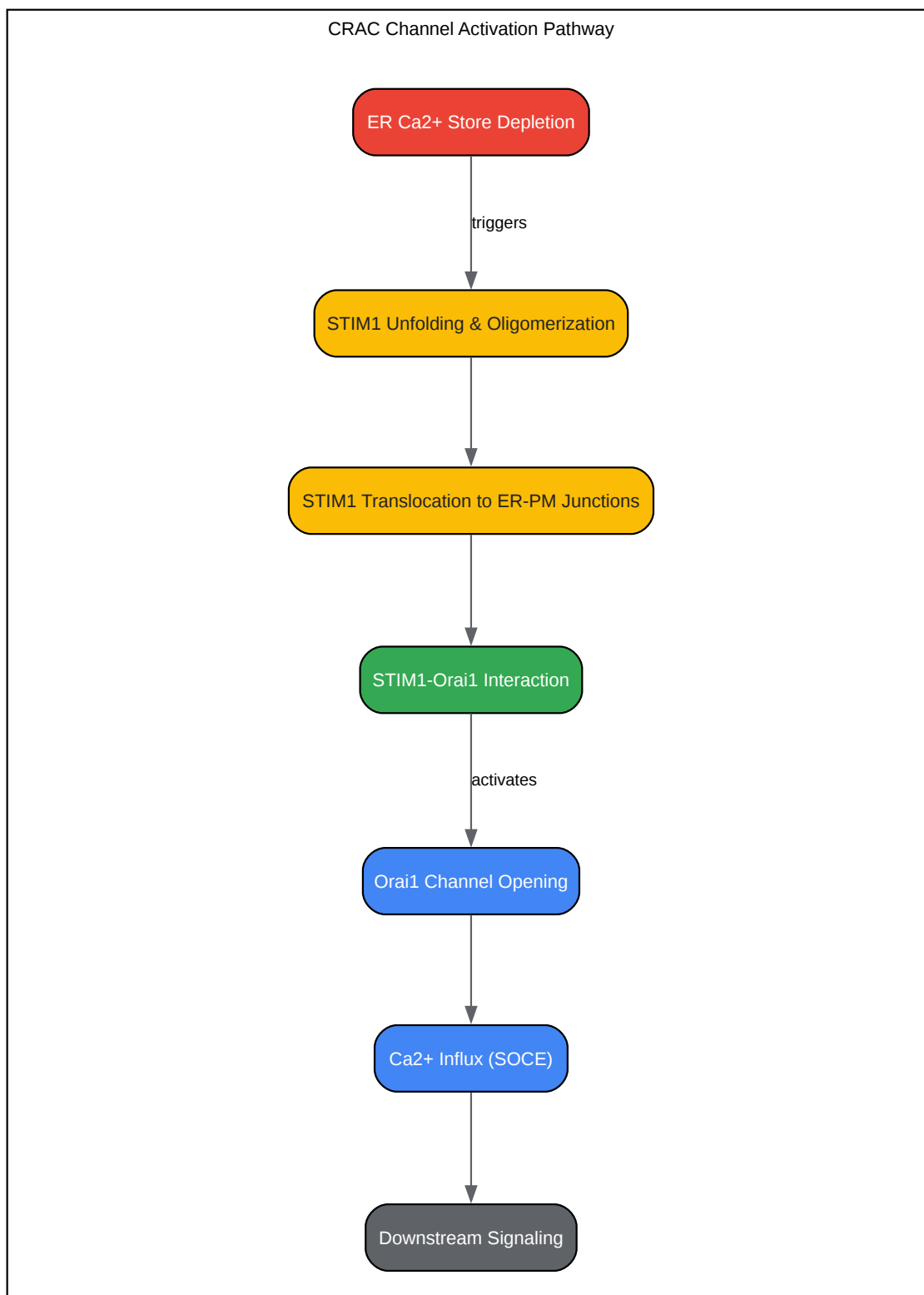
table summarizes the IC50 values obtained from a side-by-side comparative study using a standardized fluorescence-based calcium addback assay in HEK293 cells, providing a direct and objective performance benchmark.

Compound	Reported IC50 (nM)[1]
RO2959 monohydrochloride	150
Synta66	180
YM-58483 (BTP2)	230
GSK-5503A	313
CM4620	374

Data from Norman K, et al. (2024). Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca²⁺ entry in HEK293 cells. PLoS ONE 19(1): e0296065.[1]

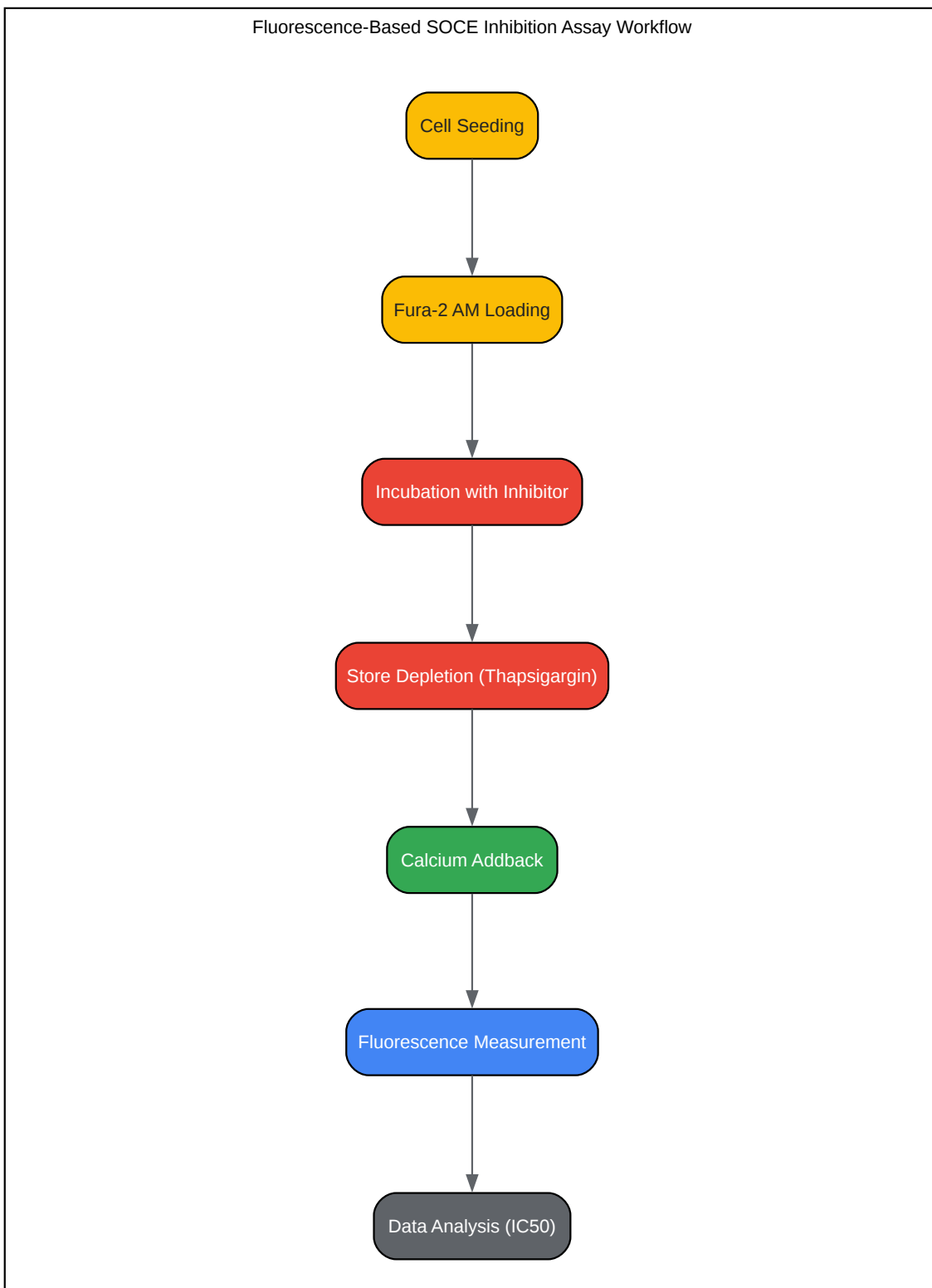
Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.



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Caption: CRAC Channel Activation Signaling Pathway.



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References

- 1. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca^{2+} entry in HEK293 cells | PLOS One [journals.plos.org]
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